N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide

Description

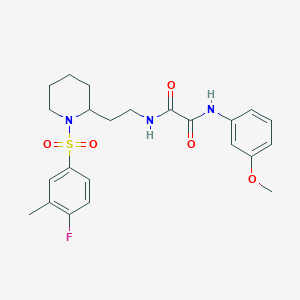

This compound is a sulfonamide-oxalamide hybrid featuring a piperidine core substituted with a 4-fluoro-3-methylphenylsulfonyl group and linked via an ethyl chain to an oxalamide moiety. The N2-position of the oxalamide is substituted with a 3-methoxyphenyl group. Key structural attributes include:

- Sulfonamide-piperidine motif: Enhances binding to biological targets (e.g., enzymes, receptors) due to sulfonyl’s electron-withdrawing properties and piperidine’s conformational flexibility .

- Oxalamide backbone: Provides hydrogen-bonding capacity, improving solubility and intermolecular interactions .

While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., sulfonamide-piperidine derivatives in ) suggest possible routes involving Suzuki coupling, sulfonylation, or amide bond formation, followed by purification via silica chromatography .

Properties

IUPAC Name |

N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-methoxyphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O5S/c1-16-14-20(9-10-21(16)24)33(30,31)27-13-4-3-7-18(27)11-12-25-22(28)23(29)26-17-6-5-8-19(15-17)32-2/h5-6,8-10,14-15,18H,3-4,7,11-13H2,1-2H3,(H,25,28)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHODXGGTVHKPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions involving the appropriate starting materials, such as 4-fluoro-3-methylbenzenesulfonyl chloride and piperidine.

Coupling Reactions: The piperidine intermediate is then coupled with 3-methoxyphenyl oxalamide under suitable conditions, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may vary depending on the desired substitution, but typical reagents include halogens, nitrating agents, or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Materials Science: The compound’s properties may be exploited in the development of new materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally or functionally related compounds is outlined below:

Table 1: Structural and Functional Comparison

Key Findings:

Piperidinyloxy-sulfonamide derivatives (e.g., 2a) utilize sterically hindered piperidine for radical stabilization, contrasting with the target’s sulfonyl-piperidine-ethyl linkage for flexible binding .

Oxalamide Derivatives :

- The trifluoromethylphenyl-substituted oxalamide () highlights how electron-withdrawing groups (CF3 vs. OCH3) alter solubility and target affinity. The target’s methoxyphenyl may enhance metabolic stability compared to CF3 .

Research Findings and Discussion

Synthesis and Analysis :

- Piperidine-sulfonamide hybrids (e.g., 2a, 2b) are synthesized via palladium-catalyzed coupling or nucleophilic substitution, followed by NMR/HRMS validation . Similar methods may apply to the target compound.

- The absence of a chromen or pyrimidine core in the target suggests divergent biological targets compared to ’s anticancer compounds .

Functional Group Impact :

Contradictions :

- While sulfonamide-piperidine motifs are common in both pharmaceuticals () and pesticides (), the target’s lack of chlorine or bulky alkyl groups aligns it more closely with drug-like molecules .

Biological Activity

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a novel compound characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and an oxalamide moiety. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C22H26FN3O4S

- Molecular Weight : 447.5 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C22H26FN3O4S |

| Molecular Weight | 447.5 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Sulfonyl Group : This group can form strong interactions with proteins, potentially inhibiting their function.

- Piperidine Ring : It may interact with neurotransmitter receptors, affecting signal transduction pathways. This interaction is crucial for modulating the activity of various biological molecules, leading to observed pharmacological effects .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures demonstrate moderate to strong antibacterial activity against various strains, including:

- Salmonella typhi

- Bacillus subtilis

These compounds have been evaluated for their efficacy as acetylcholinesterase inhibitors and urease inhibitors, which are vital for treating conditions like Alzheimer's disease and urinary tract infections .

Pharmacological Applications

The compound is being investigated for its potential as a pharmacological agent targeting neurological disorders. Its ability to modulate enzyme activity suggests applications in:

- Neurological Disorders : Potential use in drug development for conditions like Alzheimer's disease.

- Anticancer Activity : The sulfonamide functionality is known for its role in cancer chemotherapy .

Case Studies and Research Findings

A series of studies have assessed the biological activity of related compounds, providing insights into their mechanisms and therapeutic potential:

- In Vitro Studies : In vitro screening of similar piperidine derivatives revealed significant inhibition of NLRP3 inflammasome activity, indicating potential anti-inflammatory properties. The effectiveness was measured by assessing pyroptotic cell death in differentiated THP-1 cells .

- Docking Studies : Molecular docking studies have elucidated the binding interactions between the compound and various biological targets, demonstrating how structural features influence pharmacological activity .

- Enzyme Inhibition Studies : Compounds related to this compound were tested for enzyme inhibition, showing promising results against acetylcholinesterase and urease with IC50 values indicating strong inhibitory potential .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl group at C2 of piperidine, methoxy-phenyl integration) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z ~550–600) .

- X-ray Crystallography : Resolves 3D conformation, particularly piperidine ring puckering and sulfonyl group orientation .

How do structural modifications (e.g., substituent variations on phenyl rings) influence bioactivity, and what methodologies are used to assess structure-activity relationships (SAR)?

Q. Advanced

- SAR Strategies :

- Substituent Scanning : Replace 4-fluoro-3-methylphenyl with chlorophenyl or nitrophenyl groups to test sulfonamide electrophilicity .

- Oxalamide Linker Optimization : Compare ethyl vs. propyl spacers for conformational flexibility using molecular dynamics simulations .

- Biological Assays :

- Kinase Inhibition : Screen against RSK or MAPK pathways via fluorescence polarization assays (IC50 values) .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 monolayers .

What mechanistic insights exist regarding the compound’s interaction with kinase targets, and how are binding affinities quantified?

Q. Advanced

- Binding Studies :

- Surface Plasmon Resonance (SPR) : Measures real-time kinetics (ka/kd) for interactions with RSK1/2, revealing Kd values in the nM–µM range .

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes upon binding to ATP pockets .

- Molecular Docking : Glide or AutoDock Vina simulations predict binding poses, highlighting hydrogen bonds between the sulfonyl group and kinase hinge regions (e.g., Lys112 in RSK2) .

How can researchers resolve contradictions in reported bioactivity data across structurally analogous compounds?

Q. Advanced

- Case Example : Conflicting IC50 values for piperidine-sulfonamide analogs may arise from:

- Meta-Analysis : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to cluster analogs by substituent electronegativity and correlate with activity trends .

What computational methods are employed to predict the compound’s pharmacokinetic properties and toxicity?

Q. Advanced

- ADMET Prediction :

- CYP450 Metabolism : Simulate oxidation pathways with StarDrop’s DEREK Nexus to identify labile sites (e.g., piperidine N-dealkylation) .

- hERG Inhibition Risk : Use QSAR models in MOE to estimate IC50 for hERG channels .

- Molecular Dynamics (MD) : GROMACS simulations assess blood-brain barrier penetration via lipid bilayer free-energy profiles .

How can researchers address solubility challenges during in vitro and in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.